VH032-PEG5-C6-Cl

Descripción general

Descripción

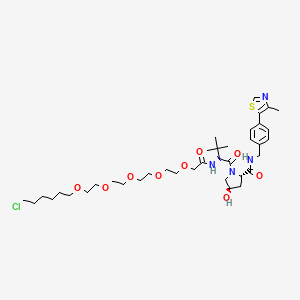

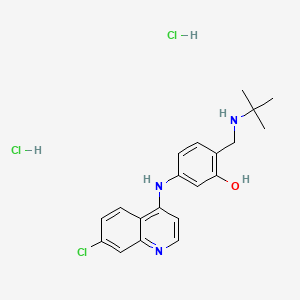

VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 and a 21-atom-length linker . The connector of the linker is a Halogen group. It incorporates the VH032 based VHL ligand and a 5-unit PEG linker . This compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays .

Synthesis Analysis

The synthesis of this compound involves the incorporation of the VH032 based VHL ligand and a 5-unit PEG linker . The connector of the linker is a Halogen group .Molecular Structure Analysis

The molecular formula of this compound is C38H59ClN4O9S . It has a molecular weight of 783.41 .Chemical Reactions Analysis

This compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This suggests that it can participate in chemical reactions that lead to protein degradation.Physical And Chemical Properties Analysis

This compound is a viscous liquid . It has a high solubility in DMSO (270 mg/mL) and ethanol (100 mg/mL) .Aplicaciones Científicas De Investigación

Nanoparticle Enhancements for Biomedical Applications

PEGylation and modifications with VH032-PEG5-C6-Cl have been instrumental in improving the properties of nanoparticles for biomedical applications. For example, water-soluble, stable virus-like particle (VLP) conjugates with C60 and PEG modifications demonstrated robust cellular uptake without hindering cell internalization. These modifications could pave the way for novel therapeutic devices with potential applications in photoactivated tumor therapy (N. Steinmetz et al., 2009).

Synthetic Scaffolds for Cancer Cell Exploration

The use of PEG-functionalized scaffolds has shown significant promise in cancer treatment. Synthetic hydrogel matrices with PEG and extracellular matrix (ECM)-mimicking peptides have been investigated for their effect on cancer cell migration, proliferation, and other cellular behavior. These studies provide valuable insights into the interaction between cancer cells and their microenvironment (Zbigniev Balion et al., 2020).

Hydrophobic Barriers for VOC Adsorption

In an interesting application outside the biomedical field, PEG with hydrophobic short-chains was used to enhance the adsorption of volatile organic compounds (VOCs) under high humidity. This modification led to the creation of hydrophobic pores that favored VOC adsorption while hindering water adsorption, demonstrating the versatility of this compound modifications in various scientific applications (Jiaxing Wang et al., 2021).

Mecanismo De Acción

Target of Action

VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 and a 21-atom-length linker . The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a part of the E3 ubiquitin ligase complex that plays a crucial role in cellular processes such as protein degradation.

Mode of Action

The compound incorporates the VH032 based VHL ligand and a 5-unit PEG linker . The connector of the linker is a Halogen group . By targeting the VHL protein, it influences the ubiquitin-proteasome system, a critical pathway for protein degradation in cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins, including the GFP-HaloTag7 protein . The compound’s action on this pathway leads to the degradation of specific proteins, altering the cellular processes dependent on these proteins.

Pharmacokinetics

The compound’s solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

This compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This indicates that the compound can effectively interact with its target protein within cells, leading to its degradation. The degradation of GFP-HaloTag7 can have various downstream effects, depending on the role of this protein in specific cellular processes.

Análisis Bioquímico

Biochemical Properties

VH032-PEG5-C6-Cl plays a significant role in biochemical reactions. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . The compound interacts with the E3 ligase and the GFP-HaloTag7 protein, leading to the degradation of the latter .

Cellular Effects

In terms of cellular effects, this compound influences cell function by inducing the degradation of specific proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the E3 ligase and the target protein. The compound binds to these biomolecules, leading to the ubiquitination and subsequent degradation of the target protein .

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYHVGXLTSRLTE-MEEYNGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59ClN4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)